3-chloro-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thienyl group, and a pyrazole moiety
Preparation Methods
The synthesis of 3-CHLORO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-CHLORO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: This compound is being investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-CHLORO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar compounds to 3-CHLORO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidines with different substituents These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C19H16ClF3N6OS |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
3-chloro-N-[1-(2-ethylpyrazol-3-yl)ethyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H16ClF3N6OS/c1-3-28-12(6-7-24-28)10(2)25-18(30)16-15(20)17-26-11(13-5-4-8-31-13)9-14(19(21,22)23)29(17)27-16/h4-10H,3H2,1-2H3,(H,25,30) |
InChI Key |
JCRHATIRVSOYOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.